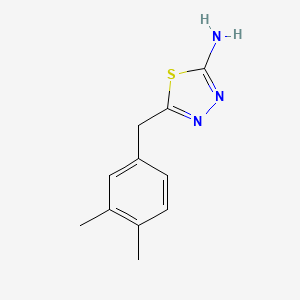

2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole

Description

2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 3,4-dimethylbenzyl group at position 5. The thiadiazole ring, characterized by sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, materials science, and industrial applications. The 3,4-dimethylbenzyl substituent introduces hydrophobicity and steric bulk, which can influence molecular aggregation, fluorescence, and biological interactions .

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

5-[(3,4-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3S/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) |

InChI Key |

OAHLIDKIPKNLMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(S2)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide in the Presence of Phosphorus Oxychloride

One well-documented method involves the cyclodehydration reaction between aromatic carboxylic acids and thiosemicarbazide using phosphorus oxychloride as a dehydrating agent. This method is adapted from procedures reported for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles with various aromatic substituents, including benzyl groups with methyl substitutions.

- Mix the aromatic carboxylic acid (e.g., 3,4-dimethylbenzyl carboxylic acid) with phosphorus oxychloride at room temperature for 20 minutes.

- Add equimolar thiosemicarbazide to the mixture.

- Heat the reaction mixture to 80–90 °C and stir for 1 hour.

- Cool the mixture in an ice bath, add water carefully, and reflux the suspension for 4 hours.

- Basify the solution to pH 8 using sodium hydroxide solution.

- Filter the resulting solid and recrystallize from an appropriate solvent.

- Moderate to good yields.

- Straightforward reaction setup.

- Well-characterized products confirmed by NMR and MS.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aromatic acid + POCl3, room temp, 20 min | Formation of acid chloride intermediate |

| 2 | Add thiosemicarbazide, heat 80–90 °C, 1 h | Cyclodehydration to thiadiazole ring |

| 3 | Water addition, reflux 4 h | Hydrolysis and purification |

| 4 | Basification to pH 8, filtration, recrystallization | Pure 2-amino-5-substituted thiadiazole |

This method was specifically reported for 5-phenyl-1,3,4-thiadiazol-2-amine derivatives and can be adapted for 3,4-dimethylbenzyl substituents with similar efficiency.

Solid-Phase Synthesis Using Phosphorus Pentachloride

Another efficient method described in patent literature involves grinding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a dry vessel at room temperature, followed by basification and crystallization.

- Combine thiosemicarbazide, 3,4-dimethylbenzyl carboxylic acid, and phosphorus pentachloride in molar ratios of approximately 1:1–1.2:1–1.2.

- Grind the mixture evenly at room temperature to obtain a crude solid.

- Add alkaline solution to adjust pH to 8–8.2.

- Filter the mixture and dry the filter cake.

- Recrystallize the product to obtain pure 2-amino-5-substituted-1,3,4-thiadiazole.

- Solid-phase reaction with simple operation.

- Short reaction time.

- Mild reaction conditions.

- Low equipment requirements.

- High yield (>91% reported).

- Uses relatively low-toxicity and inexpensive phosphorus pentachloride.

- Simple post-treatment.

This method is particularly notable for its environmental and economic benefits compared to traditional liquid-phase syntheses.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A green chemistry approach involves using a deep eutectic solvent formed by choline chloride and urea to mediate the reaction between thiosemicarbazide and carboxylic acids.

- Prepare the DES by stirring choline chloride and urea at 80 °C until a clear solution forms.

- Cool to room temperature and add carboxylic acid and thiosemicarbazide.

- Heat the mixture slowly to 80 °C and monitor the reaction by thin-layer chromatography.

- After completion, cool and add ammonia water under ice bath to adjust pH to 8–9.

- Filter and wash the solid product with ice water.

- Dry to obtain 2-amino-5-substituted-1,3,4-thiadiazole.

- No organic solvents required.

- Catalyst (DES) is recyclable.

- Short reaction time and high efficiency.

- Environmentally friendly and cost-effective.

This method has been demonstrated for various 5-substituted 2-amino-1,3,4-thiadiazoles and is applicable to benzyl derivatives with methyl substitutions.

Iodine-Mediated Cyclization of Thiosemicarbazones

An alternative approach synthesizes 2-amino-5-substituted 1,3,4-thiadiazoles via iodine-mediated cyclization of thiosemicarbazones formed from condensation of thiosemicarbazide and aldehydes.

- Condense thiosemicarbazide with the corresponding aldehyde (e.g., 3,4-dimethylbenzaldehyde) to form thiosemicarbazone.

- Subject the thiosemicarbazone to iodine-mediated cyclization.

- Isolate the cyclized thiadiazole product.

- Moderate to good yields.

- Structural confirmation by NMR and mass spectrometry.

- Allows for diverse substitution patterns.

This method is suitable for synthesizing a series of 2-amino-5-substituted 1,3,4-thiadiazoles, including those with benzyl substituents bearing methyl groups.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|

| Cyclodehydration with POCl3 | Aromatic acid, thiosemicarbazide, POCl3 | 80–90 °C, 1 h + reflux | Moderate to good | Straightforward, well-studied | Widely used for aromatic thiadiazoles |

| Solid-phase with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5 | Room temp grinding, basification | >91% | Simple, mild, short time, high yield | Economical, low toxicity phosphorus reagent |

| Deep eutectic solvent (DES) method | Choline chloride, urea, carboxylic acid, thiosemicarbazide | 80 °C heating, pH adjustment | High | Green, recyclable catalyst | No organic solvents, environmentally friendly |

| Iodine-mediated cyclization | Thiosemicarbazide, aldehyde, iodine | Room temp to mild heating | Moderate to good | Versatile substitution, mild | Suitable for aldehyde-derived substituents |

Research Outcomes and Analytical Data

- The cyclodehydration and solid-phase methods yield high-purity products confirmed by nuclear magnetic resonance spectroscopy (^1H-NMR, ^13C-NMR), mass spectrometry, and elemental analysis.

- For example, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide synthesized via acetylation of 2-amino-5-phenyl-1,3,4-thiadiazole showed characteristic NMR signals and elemental composition consistent with theoretical values.

- The DES method allows for catalyst recycling, reducing waste and cost, and produces the target compounds with minimal environmental impact.

- Iodine-mediated cyclization provides a convenient route for synthesizing a variety of substituted thiadiazoles, facilitating biological activity screening.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or the benzyl group.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Solubility and Aggregation :

Electronic Effects :

Biological Activity

The compound 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and neuroprotective activities.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. The core structure is recognized for its potential in drug development due to its ability to interact with various biological targets. These compounds exhibit activities such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Neuroprotective : Potential to protect neuronal cells from damage.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Compounds substituted at the C-5 position of the thiadiazole ring have shown moderate to significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against strains like Aspergillus niger .

- The minimum inhibitory concentration (MIC) values of some derivatives were found to be lower than standard drugs such as itraconazole, indicating higher efficacy .

Anticancer Activity

The anticancer potential of 2-amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole has been explored through various studies:

- Cell Line Studies : Compounds have demonstrated cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. For example, a derivative showed an IC50 value of 12.57 µM against the HT29 cell line .

- Mechanism of Action : The anticancer activity is attributed to the disruption of DNA replication processes in cancer cells. This mechanism is similar to that observed in other bioactive thiadiazoles .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of certain thiadiazole derivatives:

- A derivative known as 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) was evaluated for its protective effects against neurotoxic agents like glutamate and cisplatin. It exhibited significant neuroprotection in neuronal cultures without affecting normal cell viability .

- The ability of these compounds to penetrate the blood-brain barrier suggests their potential for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and aminotriazoles or thiosemicarbazides under acidic catalysis. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours under inert conditions yields intermediates, followed by purification via recrystallization or column chromatography . Purity is validated using HPLC (>95%) and melting point analysis, with structural confirmation via -NMR and IR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the thiadiazole core and substituent conformations. For intermediates, - and -NMR are used to confirm regioselectivity (e.g., distinguishing between 3,4-dimethylbenzyl vs. other isomers). IR spectroscopy identifies functional groups (e.g., NH stretching at 3300–3400 cm), while mass spectrometry (ESI-MS) confirms molecular weight .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial screening includes antimicrobial assays (MIC against S. aureus and E. coli via broth microdilution) and cytotoxicity testing (MTT assay on HEK-293 or HeLa cell lines). Dose-response curves (0.1–100 μM) identify IC values. Molecular docking against target enzymes (e.g., DNA gyrase or β-lactamase) using AutoDock Vina provides mechanistic hypotheses .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of thiadiazole formation?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level models reaction pathways, identifying transition states and activation barriers. For example, the formation of 2-amino-5-methyl-1,3,4-thiadiazole proceeds via a multi-step mechanism involving thiourea intermediates and cyclization . Solvent effects (ethanol/water) are simulated using the SMD continuum model .

Q. What thermodynamic properties govern the stability of substituted aminothiadiazoles?

- Methodological Answer : Gas-phase enthalpies of formation () are calculated using G3(MP2)//B3LYP. Experimental stability is assessed via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Substituent effects (e.g., 3,4-dimethylbenzyl) reduce Gibbs free energy () by 5–10 kJ/mol compared to unsubstituted analogs, enhancing crystallinity .

Q. How can electrochemical methods be applied to derivatize this compound?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile/0.1 M TBAPF identifies redox-active sites (e.g., thiadiazole S-atoms at −1.2 V vs. Ag/AgCl). Controlled-potential electrolysis at −1.5 V generates thiolate intermediates for coupling with electrophiles (e.g., aryl halides), yielding disulfide-bridged derivatives .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

- Methodological Answer : Compare 3,4-dimethylbenzyl with para-bromo or nitro analogs. For example, 5-(4-bromophenyl) derivatives show 3-fold higher antimicrobial activity (MIC = 2 μg/mL) due to enhanced lipophilicity (logP = 2.8 vs. 1.5 for dimethylbenzyl). QSAR models (CoMFA) correlate Hammett constants () with IC values .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate assays using standardized protocols (CLSI guidelines for antimicrobial testing). For instance, discrepancies in cytotoxicity may arise from varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free). Meta-analyses of IC data (using ANOVA) identify batch-to-batch variability or solvent effects (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.